Morpholinophosphordichloridite

Description

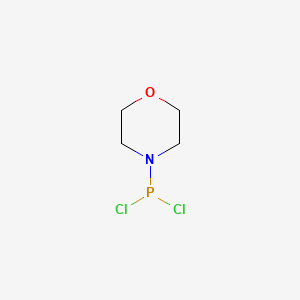

Structure

3D Structure

Properties

CAS No. |

932-74-1 |

|---|---|

Molecular Formula |

C4H8Cl2NOP |

Molecular Weight |

187.99 g/mol |

IUPAC Name |

dichloro(morpholin-4-yl)phosphane |

InChI |

InChI=1S/C4H8Cl2NOP/c5-9(6)7-1-3-8-4-2-7/h1-4H2 |

InChI Key |

UGEWZXMRMMAXRS-UHFFFAOYSA-N |

SMILES |

C1COCCN1P(Cl)Cl |

Canonical SMILES |

C1COCCN1P(Cl)Cl |

Other CAS No. |

932-74-1 |

Synonyms |

CL2PR morpholinophosphordichloridite |

Origin of Product |

United States |

Synthetic Methodologies for Morpholinophosphordichloridite

Established Preparative Routes and Optimization

The most common and well-documented methods for synthesizing Morpholinophosphordichloridite rely on the reactivity of trivalent phosphorus compounds with morpholine (B109124). These routes are valued for their directness and scalability, though optimization is often required to ensure high yield and purity.

The reaction between phosphorus trichloride (B1173362) (PCl₃) and morpholine stands as the primary and most direct route to this compound. nih.gov This transformation is a classic example of nucleophilic substitution at a phosphorus center. In the reaction, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃ and displacing one of the chlorine atoms.

The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or dichloromethane, to prevent the hydrolysis of the highly moisture-sensitive phosphorus trichloride. quora.com A key consideration in this synthesis is the management of the hydrogen chloride (HCl) byproduct that is formed. To neutralize the HCl and drive the reaction to completion, a tertiary amine base, such as triethylamine (B128534), is commonly added to the reaction mixture. The base scavenges the HCl, forming a salt that can be easily filtered off.

The stoichiometry of the reactants is crucial for maximizing the yield of the desired dichloridite product while minimizing the formation of bis(morpholino)phosphorochloridite and tris(morpholino)phosphine. By using an excess of phosphorus trichloride, the formation of the monosubstituted product is favored.

| Parameter | Condition | Purpose |

| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Provides the electrophilic phosphorus center. |

| Amine Source | Morpholine | Acts as the nucleophile to form the P-N bond. |

| Solvent | Anhydrous Dichloromethane or Diethyl Ether | Prevents hydrolysis of PCl₃ and product. |

| Base | Triethylamine | Neutralizes HCl byproduct to drive the reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Excess PCl₃ | Favors formation of the monosubstituted product. |

This interactive table summarizes typical conditions for the synthesis of this compound via the phosphorus trichloride route.

The term "amidation" in this context refers specifically to the formation of the phosphorus-nitrogen (P-N) amide bond. The phosphorus trichloride-mediated transformation is the quintessential example of a direct phosphoroamidation to yield this compound. Alternative amidation strategies in organophosphorus chemistry often involve starting materials other than PCl₃, but for this specific compound, the reaction of morpholine with a phosphorus halide is the most direct amidation approach. organic-chemistry.orgnih.gov

Optimization of this amidation process focuses on controlling the reaction conditions to achieve selective monofunctionalization. dur.ac.uk Factors such as the rate of addition of morpholine, efficient stirring, and precise temperature control are critical to prevent over-reaction and the formation of polysubstituted byproducts. The choice of the acid scavenger is also important; while triethylamine is common, other non-nucleophilic bases can be employed depending on the specific requirements of the synthesis and purification process. growingscience.com

In many of its applications, particularly in the synthesis of oligonucleotides, this compound is not isolated but is instead generated in situ and immediately converted into a more reactive phosphitylating agent. ethernet.edu.etresearchgate.net This approach circumvents the need to handle the relatively unstable dichloridite and enhances reactivity and selectivity in subsequent coupling steps.

A prominent example is the preparation of bis(tetrazolyl)morpholinophosphine. ethernet.edu.et In this protocol, this compound is prepared and then, without isolation, treated with two equivalents of tetrazole in the presence of a base like diisopropylethylamine. ethernet.edu.et The resulting bis(tetrazolyl)morpholinophosphine is a highly effective phosphitylating agent used in the phosphoramidite (B1245037) approach to DNA and RNA synthesis. ethernet.edu.et The tetrazolide moieties are excellent leaving groups, facilitating the rapid and efficient formation of internucleotide phosphite (B83602) triester linkages. This in situ activation is a key strategy for harnessing the synthetic utility of the this compound core while maximizing coupling efficiency. researchgate.netnih.gov

Amidation-Based Syntheses

Advanced Synthetic Strategies and Methodological Considerations

Beyond established routes, modern synthetic chemistry emphasizes principles of sustainability and precision. The synthesis of this compound and its derivatives is increasingly being evaluated through the lenses of green chemistry and stereoselectivity.

Applying the principles of green chemistry to the synthesis of this compound highlights several areas for potential improvement over traditional methods. yale.edusigmaaldrich.comrroij.com

Atom Economy : The standard synthesis from phosphorus trichloride and morpholine has a suboptimal atom economy because it generates hydrogen chloride as a stoichiometric byproduct, which is then neutralized by a base, creating salt waste. acs.org

Use of Hazardous Substances : Phosphorus trichloride is a toxic, corrosive, and highly reactive substance that requires careful handling. nih.gov A key goal of green chemistry would be to identify less hazardous phosphorus sources. skpharmteco.com

Safer Solvents : Traditional syntheses often employ chlorinated solvents like dichloromethane. ethernet.edu.et Green chemistry principles encourage the substitution of such solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, where feasible. acs.org

Waste Prevention : The generation of triethylammonium (B8662869) chloride salt as a byproduct contributes to waste. yale.edu Catalytic methods that avoid stoichiometric reagents or processes that allow for the recycling of byproducts would represent a significant green advancement. whiterose.ac.ukrsc.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Low, due to HCl/salt byproduct. Improving this is a key challenge. acs.org |

| Less Hazardous Reagents | PCl₃ is hazardous. Alternative, safer phosphorus reagents are desirable. skpharmteco.com |

| Safer Solvents | Replace chlorinated solvents (e.g., DCM) with greener alternatives. acs.org |

| Reduce Derivatives | In situ use can be seen as a way to reduce the isolation of an intermediate. acs.org |

| Catalysis | Development of catalytic routes could reduce waste from stoichiometric base. dur.ac.uk |

This interactive table outlines the application of green chemistry principles to the synthesis of this compound.

While this compound itself is an achiral molecule, the phosphorus atom is a prochiral center. When it reacts with a chiral molecule, such as a protected nucleoside in the synthesis of oligonucleotides, a new stereocenter is created at the phosphorus atom, leading to the formation of diastereomers. ethz.ch Therefore, the stereoselectivity of reactions using this compound (or its activated derivatives) is of paramount importance. rsc.orgmdpi.com

The field of asymmetric synthesis seeks to control these outcomes. ethz.chorganic-chemistry.org In the context of oligonucleotide synthesis, controlling the stereochemistry of the resulting phosphite or phosphoramidate (B1195095) linkage is crucial as it can significantly impact the properties of the final product, such as its binding affinity and nuclease resistance. While the synthesis of this compound itself does not involve stereoselection, the design of subsequent coupling reactions often incorporates chiral auxiliaries or reagents to influence the stereochemical outcome at the phosphorus center. nih.gov The development of stereospecific reactions where the stereochemistry of the starting material dictates the product's stereochemistry is an ongoing goal in the application of such phosphorus reagents. ethz.ch

Scalability Aspects for Preparative Applications

The synthetic methods used for producing related activated monomers are reported to be effective at a preparative scale. For instance, the synthesis of chlorophosphoramidate-activated morpholino monomers, which are structurally similar and used in subsequent reaction steps, has been successfully conducted on a 1-gram scale. researchgate.net The precursor hydroxyl monomers can be synthesized on a multi-gram scale. researchgate.net This suggests that the underlying chemistry is robust and amenable to production beyond the laboratory bench.

For preparative applications, the focus is on achieving consistent yields, high purity, and a production volume that meets the demand for subsequent synthetic stages. The table below summarizes the reported scale for the synthesis of a related activated monomer, providing a benchmark for the potential preparative scale of this compound.

Table 1: Reported Synthesis Scale for a Related Chlorophosphoramidate-Activated Monomer

| Compound Type | Reported Scale | Reference |

| Hydroxyl Monomer Precursor | Multi-gram | researchgate.net |

| Chlorophosphoramidate-Activated Monomer | 1-gram | researchgate.net |

The successful synthesis of these related compounds at the gram and multi-gram scale indicates that the production of this compound for preparative purposes is feasible. The challenges in scaling up would likely involve standard chemical engineering considerations such as heat management, reagent addition control, and purification methods suitable for larger quantities.

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The fundamental reaction pathways of morpholinophosphordichloridite are dominated by the chemistry at the trivalent phosphorus center. These pathways include nucleophilic substitution, where the chlorine atoms are displaced, mechanisms involving electrophilic activation of the phosphorus center, and potential rearrangement processes of the phosphorus-nitrogen bond.

Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the phosphorus center is the most prominent reaction pathway for this compound. The two chlorine atoms are good leaving groups, readily displaced by a wide range of nucleophiles. This reactivity is central to its application in the synthesis of more complex organophosphorus compounds, particularly phosphoramidites used in oligonucleotide synthesis.

The general mechanism involves the attack of a nucleophile (Nu) on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This can proceed in a stepwise fashion:

Reaction Scheme: (C₄H₈NO)PCl₂ + Nu⁻ → (C₄H₈NO)P(Cl)(Nu) + Cl⁻ (C₄H₈NO)P(Cl)(Nu) + Nu'⁻ → (C₄H₈NO)P(Nu)(Nu') + Cl⁻

Common nucleophiles include alcohols, amines, and azole derivatives. For instance, in the synthesis of phosphoramidite (B1245037) monomers for oligonucleotide synthesis, the hydroxyl group of a protected nucleoside acts as the nucleophile. libretexts.orglibretexts.org The reaction is often carried out in the presence of a weak base to neutralize the HCl generated.

The nature of the nucleophile and the reaction conditions can influence the extent of substitution, allowing for the sequential replacement of the chlorine atoms. This stepwise substitution is crucial for the controlled synthesis of unsymmetrical phosphorus compounds.

Electrophilic Activation Mechanisms

The reactivity of this compound can be enhanced through electrophilic activation. While the phosphorus atom is already electrophilic, its reactivity towards weaker nucleophiles can be increased by the coordination of an electrophile to either the morpholino nitrogen or one of the chlorine atoms.

A key activation mechanism involves the protonation of the morpholino nitrogen by an acidic activator, such as a substituted azole (e.g., tetrazole). libretexts.org Protonation of the nitrogen atom increases the electron-withdrawing effect on the phosphorus center, making it more susceptible to nucleophilic attack. This is a fundamental principle in phosphoramidite chemistry, where such activators are essential for driving the coupling reaction to completion.

Mechanism of Activation:

Protonation: The acidic activator protonates the nitrogen atom of the morpholino group.

Enhanced Electrophilicity: The positive charge on the nitrogen enhances the electrophilicity of the phosphorus atom.

Nucleophilic Attack: A nucleophile, such as an alcohol, can then more readily attack the activated phosphorus center.

This activation mechanism effectively lowers the energy barrier for nucleophilic substitution.

Rearrangement Processes Involving the Phosphorus-Nitrogen Bond

Rearrangements involving the phosphorus-nitrogen (P-N) bond in aminophosphines can occur under certain conditions, although they are less common than substitution reactions. One potential rearrangement pathway for trivalent phosphorus compounds is the Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.org In a classical Arbuzov reaction, a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate (B1237965).

For a compound like this compound, a variation of the Arbuzov rearrangement could theoretically be initiated by reaction with an alkyl halide. The reaction would involve the nucleophilic attack of the phosphorus atom on the alkyl halide to form a phosphonium (B103445) salt intermediate. Subsequent attack of the halide ion on a carbon atom of the morpholine (B109124) ring could lead to ring-opening and the formation of a P(V) species. However, specific examples of such rearrangements for this compound are not well-documented in the literature.

Kinetic and Thermodynamic Profiling of Transformations

A quantitative understanding of the reactions of this compound requires analysis of their kinetic and thermodynamic parameters. Such studies help in determining the rate-limiting steps of reactions and in identifying transient intermediates, providing deeper mechanistic insights.

Determination of Rate-Determining Steps

For the nucleophilic substitution reactions of this compound, the rate-determining step can vary depending on the reaction conditions and the nature of the nucleophile.

In the absence of an activator, the nucleophilic attack on the phosphorus center is often the slowest step and thus rate-determining. The rate of this step is influenced by the nucleophilicity of the attacking species and the polarity of the solvent.

| Reaction Condition | Probable Rate-Determining Step | Influencing Factors |

| Uncatalyzed Substitution | Nucleophilic attack on phosphorus | Nucleophilicity of Nu⁻, solvent polarity |

| Acid-Catalyzed Substitution | Nucleophilic attack on protonated intermediate | Concentration of reactants, activator pKa |

Computational studies on related phosphate (B84403) monoesters have shown that the energy barrier for bond cleavage is significantly affected by protonation states, which provides a theoretical basis for understanding the rate-determining steps in similar phosphorus compounds. nih.gov

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for a complete mechanistic picture. In the reactions of this compound, several transient species can be postulated or have been observed in analogous systems.

In nucleophilic substitution reactions, a pentacoordinate phosphorus intermediate or transition state is generally involved. libretexts.org For example, the reaction of an alcohol with this compound likely proceeds through a trigonal bipyramidal intermediate where the incoming alcohol and the leaving chloride ion occupy axial positions.

Postulated Intermediate in Nucleophilic Substitution: A trigonal bipyramidal species, [(C₄H₈NO)P(Cl)₂(Nu)]⁻, is a plausible intermediate.

In the Arbuzov-type rearrangement, a phosphonium salt is a key intermediate. wikipedia.orgjk-sci.com For this compound reacting with an alkyl halide (RX), the intermediate would be [(C₄H₈NO)P(Cl)₂(R)]⁺X⁻. The stability of this intermediate would dictate whether the rearrangement proceeds.

The reaction of aminophosphine (B1255530) oxides with oxalyl chloride has been shown to proceed via a chlorophosphonium salt intermediate, which can be subsequently reduced. researchgate.netucd.ie This suggests that similar phosphonium intermediates are accessible for this compound under appropriate conditions.

| Reaction Pathway | Key Intermediate | Method of Observation/Inference |

| Nucleophilic Substitution | Pentacoordinate Phosphorus Species | Inferred from stereochemical outcomes and analogy to other P(III) substitutions |

| Arbuzov-type Rearrangement | Phosphonium Salt | Inferred from the general mechanism of the Arbuzov reaction |

| Reaction with Electrophiles | Chlorophosphonium Salt | Observed in related systems using spectroscopic methods (e.g., ³¹P NMR) |

Energy Barrier Analysis and Transition State Characterization

The study of chemical reactions fundamentally involves understanding the energy changes that occur as reactants transform into products. A critical aspect of this is the energy barrier, or activation energy, which molecules must overcome for a reaction to proceed. nist.govresearchgate.net The peak of this barrier represents the transition state, a fleeting molecular configuration that is neither reactant nor product. mit.edunih.gov

Energy Barrier Analysis:

The energy barrier of a reaction involving this compound dictates its rate; a higher barrier corresponds to a slower reaction. researchgate.net Computational chemistry provides powerful tools to model these energy landscapes. aps.org For instance, in a hypothetical reaction, the calculated energy barrier can reveal the feasibility of a proposed mechanistic pathway. scielo.org.mx The analysis of these barriers often involves decomposing the total energy into contributions from reactant deformation and interaction, providing deeper insight into the factors governing reactivity. scielo.org.mx

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Key Contributing Factors |

|---|---|---|

| Pathway A | 85 | High deformation energy of the morpholino ring |

| Pathway B | 120 | Steric hindrance from bulky substituents |

Transition State Characterization:

The transition state is a critical point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.govscm.com Characterizing the geometry and electronic structure of the transition state is essential for a complete understanding of the reaction mechanism. nih.gov Spectroscopic techniques, combined with computational modeling, can provide detailed information about these transient species. mit.edu For reactions involving this compound, identifying the transition state structure helps to explain the observed stereochemical outcomes and the influence of various reaction parameters. nih.govbakerlab.org A key verification of a calculated transition state is the presence of exactly one imaginary frequency in a vibrational analysis, corresponding to the motion along the reaction coordinate. scm.com

Catalytic and Non-Catalytic Reaction Modalities

Reactions involving this compound can proceed through either catalytic or non-catalytic pathways. Catalysis introduces an alternative reaction route with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. saskoer.casathyabama.ac.in Non-catalytic reactions, on the other hand, proceed without the aid of a catalyst, often requiring more forcing conditions. vscht.cz

Influence of Additives and Solvents on Reactivity

The choice of solvent and the presence of additives can profoundly impact the reactivity of this compound. numberanalytics.com

Influence of Additives:

Additives can serve various functions, such as activating the substrate, trapping byproducts, or modifying the properties of a catalyst. numberanalytics.comnsf.gov For example, the addition of a Lewis acid could potentially coordinate to one of the chlorine atoms on the phosphorus center of this compound, increasing its electrophilicity and accelerating nucleophilic attack. In some cases, additives can subtly alter the reaction mechanism, leading to different product distributions. nsf.gov

Influence of Solvents:

Solvents can influence reaction rates and even the course of a reaction by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgresearchgate.net The polarity of the solvent is a particularly important factor. researchgate.netnih.gov For reactions involving charged intermediates or transition states, polar solvents can offer significant stabilization, thereby lowering the energy barrier. numberanalytics.comresearchgate.net

| Solvent | Dielectric Constant | Relative Reaction Rate | Observed Effect |

|---|---|---|---|

| Hexane | 1.9 | 1 | Baseline |

| Dichloromethane | 9.1 | 15 | Moderate rate increase |

| Acetonitrile | 37.5 | 120 | Significant rate acceleration due to transition state stabilization |

Stereochemical Outcomes of Phosphorus-Centered Reactions

Reactions at the chiral phosphorus center of a this compound derivative can proceed with distinct stereochemical outcomes, primarily retention, inversion, or racemization of configuration. utexas.edumugberiagangadharmahavidyalaya.ac.in The observed stereochemistry is intimately linked to the reaction mechanism. masterorganicchemistry.com

Inversion of Configuration: This outcome is characteristic of a bimolecular nucleophilic substitution (SN2) type mechanism, where the nucleophile attacks the phosphorus center from the side opposite to the leaving group. utexas.edu This "backside attack" leads to a Walden inversion of the stereocenter.

Retention of Configuration: This outcome can arise from several mechanisms. One possibility is a double inversion process. Another is an SNi (Substitution Nucleophilic internal) mechanism, where the nucleophile is delivered from the same face as the leaving group, often through a cyclic intermediate or transition state. mugberiagangadharmahavidyalaya.ac.in

Racemization: If the reaction proceeds through a symmetrical intermediate, such as a trigonal bipyramidal species with sufficient lifetime to undergo pseudorotation, a mixture of enantiomeric products can be formed, leading to racemization. chemistrysteps.com This is often associated with SN1-type mechanisms where a carbocation-like intermediate is formed. chemistrysteps.com

The stereochemical course of a reaction is a powerful diagnostic tool for elucidating the underlying mechanism. polimi.it For instance, observing complete inversion of configuration strongly suggests an SN2 pathway. utexas.edu

Applications in Advanced Organic Synthesis and Methodology

Phosphorylating Reagent in Diverse Synthetic Transformations.researchgate.netwikipedia.orguni-muenchen.deentegris.com

The reactivity of the P-Cl bonds in morpholinophosphordichloridite makes it an effective phosphorylating agent. This process involves the introduction of a phosphoryl group into a molecule, a fundamental transformation in organic chemistry with significant implications, particularly in the synthesis of biologically relevant molecules. entegris.com The choice of phosphorylating agent is critical and often depends on the desired product and the need for orthogonal deprotection strategies. entegris.com

Application in Oligonucleotide Synthesis Methodologies.researchgate.netwikipedia.orgtcichemicals.com

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and medicine, enabling the production of primers for PCR, antisense oligonucleotides, and siRNAs. wikipedia.orgtcichemicals.com The phosphoramidite (B1245037) method is the standard for automated oligonucleotide synthesis. wikipedia.orgtcichemicals.comtcichemicals.com This method relies on the sequential addition of phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. wikipedia.orgshigematsu-bio.com

This compound plays a pivotal role as a precursor in the synthesis of these crucial phosphoramidite monomers. wikipedia.org The process typically involves reacting a protected nucleoside with this compound in the presence of a non-nucleophilic base. The resulting nucleoside phosphoramidite can then be used in the automated synthesis cycle. A key advantage of this approach is the ability to introduce various modifications to the oligonucleotide chain by using appropriately functionalized phosphoramidites. wikipedia.orguni-muenchen.de

A significant application is the chemical phosphorylation of the 5'-terminus of synthetic oligonucleotides. researchgate.netglenresearch.com This is often achieved by using a specialized phosphoramidite reagent in the final coupling step of solid-phase synthesis. researchgate.net For instance, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is a common reagent for this purpose. uni-muenchen.de The resulting 5'-phosphorylated oligonucleotides are essential for various molecular biology applications, including ligation and cloning. shigematsu-bio.com

Role in Phosphitylation and Phosphorylation Reactions.wikipedia.org

Phosphitylation, the introduction of a P(III) group, is a key step that is often followed by oxidation to the more stable P(V) phosphate (B84403). entegris.com this compound is an effective phosphitylating agent due to its high reactivity. entegris.com The reaction of this compound with alcohols or amines, in the presence of a base to neutralize the HCl byproduct, leads to the formation of phosphoroamidites and other P(III) derivatives.

The selection of protecting groups on the phosphorus atom is crucial for controlling the efficiency and selectivity of the phosphitylation reaction. entegris.com These reactions are fundamental to the synthesis of a wide array of organophosphorus compounds, which have diverse applications in materials science and as intermediates in organic synthesis. mdpi.com

Precursor to Functionalized Organophosphorus Compounds and Ligands.researchgate.netmdpi.com

The versatility of this compound extends to its role as a precursor for a diverse range of functionalized organophosphorus compounds. These compounds are not only important in their own right but also serve as ligands in transition metal catalysis. beilstein-journals.org

Synthesis of Phosphoramidites and Related Derivatives.researchgate.netwikipedia.org

As previously mentioned, this compound is a key reagent for the synthesis of nucleoside phosphoramidites used in oligonucleotide synthesis. wikipedia.org Beyond this, it is used to prepare a broader class of phosphoramidites. These compounds are valuable intermediates in the synthesis of various organophosphorus molecules. The reaction with alcohols, diols, or amino alcohols can lead to a variety of phosphoramidite derivatives with tailored electronic and steric properties. entegris.comresearchgate.netnih.govrsc.orgorganic-chemistry.org

| Reactant Type | Product Class |

| Protected Nucleosides | Nucleoside Phosphoramidites |

| Alcohols/Diols | Phosphoroamidites |

| Amino Alcohols | Phosphoroamidites |

Formation of Novel Phosphorus-Containing Heterocycles.uni-muenchen.deresearchgate.netwikipedia.orggoogle.comtaylorandfrancis.com

Phosphorus-containing heterocycles are an important class of compounds with applications in medicinal chemistry and materials science. mdpi.comrsc.org this compound can serve as a phosphorus source in the construction of these ring systems. The reaction of this compound with bifunctional molecules, such as diols or amino alcohols, can lead to the formation of six-membered phosphorus-containing heterocycles through a cyclization reaction. researchgate.net The specific reaction conditions and the nature of the bifunctional partner determine the structure of the resulting heterocycle. The synthesis of these heterocycles is an active area of research, with a continuous demand for new and efficient methodologies. mdpi.com

Derivatization for Chemo- and Enantioselective Catalysis.nih.gov

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis. riken.jp Organophosphorus compounds, particularly phosphines and phosphoramidites, are among the most successful classes of ligands for a wide range of transition metal-catalyzed reactions.

This compound can be used as a starting material to synthesize chiral phosphoramidite ligands. This typically involves the reaction of this compound with a chiral diol or amino alcohol. The resulting chiral phosphoramidite can then be used as a ligand in enantioselective reactions, such as asymmetric hydrogenation, hydroformylation, or conjugate addition. The modular nature of this synthesis allows for the facile tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity.

| Catalyst Type | Application |

| Chiral Phosphoramidite-Metal Complexes | Asymmetric Hydrogenation |

| Chiral Phosphoramidite-Metal Complexes | Asymmetric Hydroformylation |

| Chiral Phosphoramidite-Metal Complexes | Asymmetric Conjugate Addition |

Integration into Cascade and Multicomponent Reaction Sequences

The application of this compound in advanced organic synthesis extends to its use as a pivotal reagent in designing complex reaction sequences. Its high reactivity is particularly advantageous for cascade (or tandem) and multicomponent reactions, which are prized for their efficiency, atom economy, and ability to construct complex molecular architectures in a single operation. organic-chemistry.orgnumberanalytics.com In these processes, multiple chemical bonds are formed sequentially in one pot without the need to isolate intermediates, thereby reducing waste, saving time, and simplifying purification procedures. numberanalytics.com this compound serves as a potent electrophilic phosphorus source, enabling the in-situ generation of reactive intermediates that can be trapped by various nucleophiles in a programmed sequence.

One-Pot Synthetic Procedures

One-pot syntheses are a cornerstone of modern synthetic chemistry, and this compound is well-suited for such protocols. beilstein-journals.org Its utility is prominently featured in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov A key example is in the synthesis of α-aminophosphonates and their derivatives, which are recognized as important mimics of α-amino acids. wikipedia.orgmdpi.com

A common one-pot strategy involves the reaction of an aldehyde, an amine or amide, and a phosphorus reagent, a process broadly related to the Kabachnik-Fields reaction. organic-chemistry.orgwikipedia.orgnih.gov When this compound is used, it first reacts with an aldehyde and an amide (like benzyl (B1604629) carbamate) to form a highly reactive α-(N-acylamino)alkylphosphonic dichloride intermediate. This intermediate is not isolated but is immediately subjected to reaction with a nucleophile, such as an amino acid ester or an alcohol, to furnish complex phosphonopeptide or phosphonodepsipeptide structures. beilstein-journals.orgmdpi.com This sequential addition and reaction in a single vessel is a hallmark of an efficient one-pot procedure.

The reaction leverages the sequential reactivity of the P-Cl bonds. The first condensation forms the C-P bond, and the resulting dichlorophosphonate intermediate is then attacked by nucleophiles to form stable phosphonamidate or phosphonate (B1237965) ester linkages.

| Aldehyde (R¹CHO) | Amine/Amide Source | Nucleophile (Nu-H) | Product Structure | Reference |

|---|---|---|---|---|

| Benzaldehyde | Benzyl Carbamate | L-Alanine methyl ester | Phosphonodipeptide analogue | beilstein-journals.orgmdpi.com |

| Isobutyraldehyde | Acetamide | Glycine ethyl ester | Phosphonodipeptide analogue | beilstein-journals.orgmdpi.com |

| 4-Methoxybenzaldehyde | Benzyl Carbamate | L-Leucine tert-butyl ester | Phosphonodipeptide analogue | mdpi.com |

| Benzaldehyde | Urea | 2-Phenylethanol | Phosphonodepsipeptide analogue | beilstein-journals.org |

Tandem Reactions and Cycloadditions

The intermediates generated from this compound can participate in tandem reactions, where the initial product undergoes a subsequent, spontaneous transformation. whiterose.ac.uk The one-pot synthesis of phosphonopeptides described above can be viewed as a tandem sequence: an initial multicomponent condensation followed by a nucleophilic substitution (aminolysis or alcoholysis). beilstein-journals.org The process where an intermediate is formed and consumed in situ fits the definition of a tandem or cascade reaction. numberanalytics.comrsc.org

For instance, a three-component reaction between an aldehyde, benzyl carbamate, and this compound creates the electrophilic phosphorus intermediate. The subsequent attack by an amino acid ester is the next step in the tandem sequence, leading to the final phosphonopeptide product. This avoids the separate synthesis and purification of the phosphonochloridate intermediate, which is a common but more laborious approach to these molecules. mdpi.com

While the direct participation of this compound in pericyclic cycloaddition reactions is not extensively documented, the functionalized products obtained from its use can be designed to undergo subsequent intramolecular cyclizations. A molecule containing both a phosphonamidate group and a distal nucleophilic or unsaturated moiety could be triggered to cyclize, forming heterocyclic phosphorus compounds in a tandem fashion. However, the primary and well-established application in this context remains the sequential, one-pot construction of acyclic chains like those in peptide analogues. beilstein-journals.orgnih.gov

| Reaction Type | Starting Materials | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| Tandem Condensation-Aminolysis | Aldehyde, Amide, this compound, Amino Ester | α-(N-Acylamino)alkylphosphonic dichloride | Phosphonopeptides | beilstein-journals.orgmdpi.com |

| Tandem Condensation-Alcoholysis | Aldehyde, Amide, this compound, Alcohol | α-(N-Acylamino)alkylphosphonic dichloride | Phosphonodepsipeptides | beilstein-journals.org |

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The analysis of the electronic structure and bonding in Morpholinophosphordichloridite is fundamental to understanding its intrinsic properties. Computational chemistry offers powerful tools to model these characteristics with high accuracy.

Quantum Chemical Calculations of Ground State Geometries and Electronic Distributions (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the ground-state geometry and electronic properties of molecules like this compound. mdpi.com These methods solve the electronic Schrödinger equation to provide detailed information on molecular structures. researchgate.net DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting the electronic structure of organophosphorus compounds. rsc.orgchemrxiv.org

For this compound, these calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. mdpi.com The morpholine (B109124) ring is expected to adopt a stable chair conformation. rsc.orgresearchgate.net The phosphorus atom maintains a trigonal pyramidal geometry, characteristic of P(III) compounds. openstax.org The distribution of electrons can be visualized through electron density maps and analyzed using techniques like Natural Bond Orbital (NBO) analysis, which helps in understanding bonding interactions, such as the nature of the P-N and P-Cl bonds, and charge distribution across the molecule. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical, yet plausible, geometrical parameters for this compound, derived from standard bond lengths and angles for similar organophosphorus compounds computed using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | P-Cl | 2.04 - 2.06 |

| P-N | 1.65 - 1.69 | |

| C-O (Morpholine) | 1.42 - 1.44 | |

| C-N (Morpholine) | 1.46 - 1.48 | |

| Bond Angles (°) | Cl-P-Cl | 98 - 102 |

| Cl-P-N | 101 - 105 | |

| C-N-C (Morpholine) | 110 - 112 |

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.orgimist.ma

In this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and phosphorus atoms, making these sites the most nucleophilic. The LUMO is likely to be associated with the antibonding orbitals (σ*) of the P-Cl bonds. scirp.org This distribution suggests that the phosphorus atom is the primary electrophilic center, susceptible to attack by nucleophiles, which would lead to the displacement of a chloride ion. FMO analysis can be used to rationalize the regioselectivity of reactions, for instance, in predicting whether a reactant will attack the phosphorus or another part of the molecule. imist.ma

Table 2: Conceptual Frontier Molecular Orbitals and Reactivity Prediction

| Molecular Orbital | Primary Atomic Contribution | Predicted Reactivity Role |

|---|---|---|

| HOMO | Nitrogen (lone pair), Phosphorus (lone pair) | Nucleophilic center, site of protonation or reaction with electrophiles. |

| LUMO | P-Cl (σ* antibonding orbitals) | Electrophilic center, site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

Mechanistic Probing via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. rsc.org

Transition State Characterization and Reaction Coordinate Mapping

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). wikipedia.orgnumberanalytics.comfiveable.me Computational methods allow for the precise location and characterization of these transient structures on the potential energy surface. epfl.ch A transition state is a first-order saddle point, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. epfl.ch

For reactions involving this compound, such as nucleophilic substitution at the phosphorus center, computational models can identify the geometry of the transition state. mdpi.com For an Sₙ2-type reaction, this would typically involve a trigonal bipyramidal geometry at the phosphorus atom. The reaction coordinate, which represents the lowest energy path connecting reactants to products via the transition state, can be mapped using techniques like the Intrinsic Reaction Coordinate (IRC) method. researchgate.netnumberanalytics.com This mapping provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. acs.orgpnas.org

Prediction of Reaction Pathways and Selectivity

Beyond characterizing a single reaction step, computational chemistry can be used to explore entire reaction networks and predict the most likely reaction pathways and product selectivity. rsc.orgresearchgate.net By calculating the activation energies for competing pathways, chemists can predict which products will be favored under specific conditions. rsc.orgnih.gov

In the case of this compound, which has multiple reactive sites, computational modeling can predict whether a given reagent will react at the phosphorus atom, the nitrogen atom, or elsewhere on the morpholine ring. researchgate.net For example, in reactions with diols or amino alcohols, modeling can predict the regioselectivity and stereoselectivity of the resulting phosphoramidite (B1245037) products. These predictive capabilities are crucial for designing new synthetic methods and optimizing reaction conditions to achieve desired outcomes. nih.govnih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic interactions within a molecule play a crucial role in determining its reactivity and properties. nih.govsigmaaldrich.com

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary conformational flexibility lies within the morpholine ring and the orientation of the dichlorophosphino group relative to the ring. The morpholine ring typically exists in a chair conformation, but boat conformers may also be relevant, especially in reaction intermediates. rsc.orgfrontiersin.orgnih.gov Theoretical calculations can determine the relative energies of these different conformers and the energy barriers for their interconversion. researchgate.netcdnsciencepub.com

Table 3: Key Conformational and Stereoelectronic Features

| Feature | Description | Impact on Molecule |

|---|---|---|

| Morpholine Ring Conformation | Predominantly a chair conformation, with the nitrogen lone pair being either axial or equatorial. | Affects the overall shape of the molecule and the steric environment around the phosphorus center. cdnsciencepub.com |

| P-N Bond Rotation | Rotation around the phosphorus-nitrogen single bond. | Determines the orientation of the PCl₂ group relative to the morpholine ring. |

| Anomeric Effect | Interaction between the nitrogen lone pair (n) and the P-Cl antibonding orbitals (σ*). | Stabilizes certain conformations, shortens the P-N bond, and influences the electrophilicity of the phosphorus atom. |

Impact of Morpholine Ring Conformation on Reactivity

The reactivity of this compound is intrinsically linked to the conformation of its six-membered morpholine ring. researchgate.netacs.org Extensive experimental and theoretical studies have established that the morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.govrsc.org For a substituted morpholine such as this compound, the dichlorophosphino group (-PCl₂) can occupy either an equatorial or an axial position, leading to two distinct chair conformers.

Computational studies on morpholine and its derivatives have shown that the equatorial conformer is generally more stable than the axial conformer. nih.govrsc.org This preference is primarily attributed to reduced steric hindrance in the equatorial position compared to the more sterically crowded axial position, which experiences 1,3-diaxial interactions. Infrared resonant vacuum ultraviolet photoionization spectroscopy combined with theoretical calculations on morpholine itself has precisely determined the energy difference between these conformers. nih.gov

| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) | Relative Population (at 298 K) | Reference |

|---|---|---|---|---|

| Chair-Equatorial (Morpholine) | 0 | 0 | ~99% | nih.gov |

| Chair-Axial (Morpholine) | 109 ± 4 | 1.30 ± 0.05 | ~1% | nih.gov |

Stereoelectronic Control in Phosphorus-Centered Transformations

The reactions at the phosphorus center of this compound are profoundly influenced by stereoelectronic effects. wikipedia.orge-bookshelf.de These effects arise from the spatial interaction between electron orbitals, which can stabilize or destabilize specific conformations and transition states. wikipedia.orge-bookshelf.de In the context of this molecule, the most significant interaction is the hyperconjugation between the non-bonding electron pair (lone pair) on the morpholine nitrogen atom and the antibonding orbitals (σ*) of the adjacent phosphorus-chlorine (P-Cl) bonds.

This donor-acceptor interaction, denoted as n_N → σ*_P-Cl, is a type of anomeric effect. rsc.org The efficiency of this interaction is highly dependent on the geometric alignment of the orbitals; it is maximized when the nitrogen lone pair is oriented anti-periplanar (180°) to one of the P-Cl bonds. dtic.mil This donation of electron density from the nitrogen lone pair into the P-Cl antibonding orbital has two major consequences:

It weakens the P-Cl bond, making it a better leaving group.

It lowers the energy of the transition state for nucleophilic substitution, thereby accelerating the reaction.

Theoretical studies on analogous phosphites and phosphoramidates have demonstrated that reactivity is dramatically enhanced when such anti-periplanar alignments are possible. dtic.mil For this compound, the chair conformation fixes the nitrogen lone pair in a pseudo-axial orientation. Rotation around the N-P single bond can then bring this lone pair into an anti-periplanar arrangement with one of the P-Cl bonds, creating a highly reactive conformation for substitution reactions.

A secondary, weaker stereoelectronic effect can also arise from the through-space interaction of the lone pairs on the morpholine's oxygen atom with the σ*_P-Cl orbitals. acs.org The cumulative effect of these orbital interactions dictates the preferred pathway and rate of phosphorus-centered transformations. The low reactivity of conformationally locked phosphorus compounds that cannot achieve this anti-periplanar arrangement provides strong evidence for the dominance of stereoelectronic control. dtic.mil

| Phosphorus Compound System | Stereoelectronic Alignment | Observed Reactivity | Reference |

|---|---|---|---|

| Acyclic Phosphoramidates | Anti-periplanar n_N to P-O bond possible | Favored P-O bond cleavage | dtic.mil |

| Bicyclic Phosphites | Anti-periplanar n_O to incipient P-C bond NOT possible | Extremely low reactivity toward electrophiles | dtic.mil |

| Monocyclic Phosphites | One or more anti-periplanar n_O to incipient P-C bond possible | High reactivity toward electrophiles | dtic.mil |

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing phosphorus-containing compounds. slideshare.net It offers unparalleled insight into the chemical environment, bonding, and connectivity of atoms within a molecule. slideshare.nethuji.ac.il

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds due to the 100% natural abundance and spin I=1/2 of the ³¹P nucleus. huji.ac.il The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, including the nature of its substituents, coordination number, and oxidation state. slideshare.net

For trivalent phosphorus compounds like Morpholinophosphordichloridite, the ³¹P chemical shifts are observed over a wide range. sjtu.edu.cn In the case of this compound, the phosphorus atom is bonded to two electronegative chlorine atoms and one nitrogen atom of the morpholine (B109124) ring. This specific substitution pattern influences the electron density around the phosphorus nucleus, resulting in a characteristic chemical shift. For comparison, PCl₃ exhibits a chemical shift at approximately +219.0 ppm, while aminophosphines like (Me₂N)₃P appear around +123.0 ppm. sjtu.edu.cn The resonance for this compound is expected in the region typical for aminophosphorus dichlorides.

Coupling constants (J) in ³¹P NMR provide valuable information about the bonding between phosphorus and other NMR-active nuclei, such as ¹H and ¹³C. slideshare.net While direct one-bond ¹J(³¹P-¹H) couplings are not present in this compound, two-bond (²J(³¹P-¹H)) and three-bond (³J(³¹P-¹H)) couplings to the protons of the morpholine ring can be observed. These couplings, typically in the range of 0-30 Hz, are crucial for confirming the connectivity between the phosphorus atom and the morpholine moiety. huji.ac.il

Table 1: Representative ³¹P NMR Chemical Shift Data for Selected P(III) Compounds

| Compound | Chemical Shift (δ, ppm) |

| PCl₃ | 219.0 |

| PhPCl₂ | 162.0 |

| (Me₂N)₃P | 123.0 |

| (PhO)₃P | 127.0 |

Data sourced from publicly available chemical data. sjtu.edu.cn

¹H and ¹³C NMR spectroscopy are essential for characterizing the morpholine fragment of the molecule. magritek.com

In the ¹H NMR spectrum of this compound, the protons of the morpholine ring typically exhibit two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (-CH₂-O-) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (-CH₂-N-). The coupling of these protons with the ³¹P nucleus can lead to more complex splitting patterns than a simple first-order analysis might suggest.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Similar to the proton spectrum, two signals are expected for the morpholine ring carbons. The carbons bonded to oxygen will have a larger chemical shift compared to those bonded to nitrogen due to the higher electronegativity of oxygen. libretexts.org The coupling between the phosphorus atom and the carbon atoms of the morpholine ring (²J(³¹P-¹³C) and ³J(³¹P-¹³C)) further confirms the structure. wikipedia.org Proton-decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum to single peaks for each chemically non-equivalent carbon atom. wikipedia.org

Table 2: Typical Chemical Shift Ranges in ¹³C NMR

| Type of Carbon | Chemical Shift (δ, ppm) |

| Aliphatic C-C | 10-40 |

| C-N | 30-60 |

| C-O | 50-70 |

| Aromatic C=C | 110-150 |

| C=O (Ketone) | 205-220 |

Data is generalized from typical organic compound values. bhu.ac.inlibretexts.orgsavemyexams.com

Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Constants

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comcigrjournal.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the polarizability of the molecule. photothermal.comnih.gov

For this compound, key vibrational bands can be assigned to specific functional groups:

P-Cl Vibrations: The phosphorus-chlorine stretching vibrations are typically strong in both IR and Raman spectra and are expected to appear in the low-frequency region, generally between 400 and 600 cm⁻¹.

C-O-C and C-N-C Vibrations: The stretching vibrations of the C-O-C and C-N-C linkages within the morpholine ring will give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-O-C stretch is usually a strong band in the IR spectrum. cigrjournal.org

CH₂ Vibrations: The stretching and bending vibrations of the methylene (B1212753) (CH₂) groups of the morpholine ring will be observed in the typical regions for aliphatic C-H bonds.

The complementary nature of IR and Raman spectroscopy is advantageous; for instance, symmetric vibrations that might be weak in the IR spectrum are often strong in the Raman spectrum. edinst.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. uni-rostock.de Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas due to the mass defect of individual isotopes.

For this compound (C₄H₈Cl₂NOP), HRMS would provide an accurate mass measurement of the molecular ion [M]⁺. This experimental value can be compared to the calculated exact mass to confirm the molecular formula with high confidence. copernicus.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The cleavage of the P-N bond or the loss of chlorine atoms are expected fragmentation pathways. Analysis of the masses of the fragment ions helps to piece together the structure of the parent molecule. Techniques like tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways. mdpi.com

Table 3: Isotopic Masses for HRMS Calculation

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| ³¹P | 30.973762 |

| ³⁵Cl | 34.968853 |

| ³⁷Cl | 36.965903 |

This data is fundamental for calculating the exact mass of a molecule and its isotopic pattern in HRMS. labmanager.com

X-ray Crystallography for Solid-State Structure Determination (if available for relevant compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. nih.gov

If a suitable single crystal of this compound or a closely related derivative can be grown, X-ray crystallography would provide unambiguous structural information, including:

The precise geometry around the phosphorus atom (e.g., trigonal pyramidal).

The conformation of the morpholine ring (typically a chair conformation).

The exact P-N, P-Cl, C-O, C-N, and C-C bond lengths and angles.

Intermolecular interactions in the solid state.

This detailed structural information is invaluable for understanding the reactivity and properties of the compound. researchgate.networdpress.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Roles and Methodologies

The development of innovative catalytic systems is a primary focus for expanding the utility of morpholinophosphordichloridite. As a precursor to monodentate phosphoramidite (B1245037) ligands, often referred to as "Buchwald-type" ligands, it plays a crucial role in advancing cross-coupling reactions. Research is actively pursuing the creation of new generations of these ligands to enhance their activity and stability, enabling more challenging coupling reactions.

A significant area of exploration is the application of these ligands in asymmetric catalysis. Chiral phosphoramidite ligands derived from this compound are being investigated for their potential in enantioselective transformations. The modularity of these ligands allows for systematic tuning of their steric and electronic properties, which is essential for achieving high enantioselectivity in reactions such as asymmetric hydrogenation and conjugate additions.

Furthermore, the development of catalysts that are resistant to air and moisture is a key objective. This would simplify handling procedures and broaden the applicability of these catalytic systems in both academic and industrial settings. The design of bifunctional catalysts, which incorporate both a metal-binding phosphoramidite and a substrate-activating moiety within the same molecule, represents another promising frontier for creating highly efficient and selective catalytic processes.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound-derived reagents into continuous flow chemistry and automated synthesis platforms is set to revolutionize chemical manufacturing. Continuous flow processes offer significant advantages over traditional batch methods, including superior control over reaction parameters, enhanced safety, and greater efficiency. The use of phosphoramidite ligands in flow reactors has demonstrated improved catalyst stability and the potential for catalyst recycling, contributing to more sustainable and cost-effective chemical production.

Automated synthesis platforms, which employ robotics and software to perform high-throughput experimentation, are accelerating the discovery and optimization of new chemical reactions. These platforms enable the rapid screening of numerous catalysts and reaction conditions, significantly speeding up the development cycle for new synthetic methodologies. The combination of automated synthesis with the modular nature of phosphoramidite ligands allows for the swift identification of optimal catalysts for specific transformations. This synergy between advanced synthesis technologies and versatile phosphorus reagents is paving the way for more efficient and rapid development of complex molecules.

Development of Sustainable Synthesis Protocols for Phosphorus Reagents

A critical area of future research is the development of sustainable and environmentally friendly methods for synthesizing phosphorus reagents like this compound. Traditional synthesis routes often involve hazardous materials, such as phosphorus trichloride (B1173362) (PCl₃), and can generate significant chemical waste.

Current research efforts are focused on creating "greener" synthetic pathways that minimize environmental impact. This includes exploring alternative, less hazardous starting materials and developing catalytic processes that reduce waste and energy consumption. The goal is to design protocols that are not only more environmentally benign but also safer and more economical. The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds, aiming for a more sustainable future in this field.

Advanced Computational Methodologies for Predictive Reactivity and Design

Advanced computational methodologies are becoming indispensable tools for understanding and predicting the behavior of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) allow for the detailed in silico study of reaction mechanisms, providing insights that can guide the rational design of new catalysts and reagents.

Computational modeling enables the prediction of reactivity and selectivity, which can significantly reduce the amount of empirical experimentation required. By simulating the interactions between catalysts, substrates, and reagents, researchers can identify promising ligand structures and reaction conditions before embarking on extensive laboratory work. This predictive power accelerates the development of more efficient and selective chemical transformations. As computational tools become more sophisticated, their role in designing bespoke phosphorus-based reagents and catalysts for specific synthetic challenges will continue to grow.

Q & A

Q. What are the key considerations for optimizing the synthesis of morpholinophosphordichloridite in laboratory settings?

Methodological Answer:

- Reaction stoichiometry, solvent choice (e.g., anhydrous dichloromethane or tetrahydrofuran), and temperature control (typically 0–5°C to minimize side reactions) are critical.

- Use inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediate chlorides. Monitor reaction progress via thin-layer chromatography (TLC) or P NMR to track phosphite intermediate formation .

- Purification via column chromatography (silica gel, non-polar eluents) or recrystallization ensures product purity. Include elemental analysis and mass spectrometry for validation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques : H/C/P NMR to confirm molecular structure and detect impurities. IR spectroscopy to identify P-Cl stretches (~500–600 cm⁻¹).

- Elemental Analysis : Match experimental C, H, N, and P percentages with theoretical values (deviation ≤0.4%).

- HPLC-MS : Quantify trace impurities (e.g., hydrolyzed byproducts) using reverse-phase columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of toxic vapors.

- Store under anhydrous conditions (desiccator with molecular sieves) to prevent hydrolysis.

- Dispose of waste via approved hazardous waste facilities, neutralizing residual chloride with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in phosphorylation reactions?

Methodological Answer:

- Use isotopic labeling (e.g., O in phosphate groups) to track oxygen transfer pathways.

- Perform DFT calculations to model transition states and compare theoretical vs. experimental activation energies.

- Conduct kinetic studies under varying temperatures to derive Arrhenius parameters and propose rate-limiting steps .

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

Methodological Answer:

- Cross-validate characterization methods : For example, discrepancies in phosphorylation efficiency may arise from undetected moisture in solvents. Use Karl Fischer titration to quantify water content.

- Replicate experiments with controlled variables (e.g., solvent batch, reagent purity).

- Analyze competing pathways (e.g., hydrolysis vs. nucleophilic substitution) using P NMR to identify dominant mechanisms under specific conditions .

Q. How can the stability of this compound be systematically evaluated under different storage conditions?

Methodological Answer:

- Design a stability study with variables: temperature (-20°C, 4°C, 25°C), humidity (0%, 50%), and light exposure.

- Assess degradation via HPLC-MS every 7 days for 1 month. Use accelerated stability models (e.g., Arrhenius equation) to predict shelf life.

- Compare results with structurally similar organophosphorus compounds (e.g., triphenylphosphine dichloride) to identify degradation trends .

Q. What advanced applications of this compound are emerging in synthetic chemistry?

Methodological Answer:

- Asymmetric catalysis : Explore its use as a chiral auxiliary in stereoselective phosphorylations. Monitor enantiomeric excess via chiral HPLC.

- Polymer chemistry : Investigate its role in synthesizing phosphorus-containing dendrimers. Characterize branching efficiency using MALDI-TOF.

- Bioconjugation : Optimize reaction conditions for coupling with biomolecules (e.g., peptides) while maintaining aqueous compatibility .

Methodological Tables

Table 1. Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Expected Results |

|---|---|---|

| P NMR | CDCl₃, 25°C | δ = 120–130 ppm (P-Cl) |

| Elemental Analysis | C, H, N, P | ≤0.4% deviation from theoretical |

| HPLC-MS | C18 column, 0.1% formic acid | Retention time: 8–10 min; [M+H]⁺ = 212.5 |

Table 2. Stability Study Design for this compound

| Condition | Temperature | Humidity | Duration |

|---|---|---|---|

| 1 | -20°C | 0% | 30 days |

| 2 | 4°C | 50% | 30 days |

| 3 | 25°C | 50% | 30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.